molecular formula C15H12N2O2 B15066088 1-(4-Nitrophenyl)-3,4-dihydroisoquinoline CAS No. 62333-69-1

1-(4-Nitrophenyl)-3,4-dihydroisoquinoline

Cat. No.: B15066088
CAS No.: 62333-69-1
M. Wt: 252.27 g/mol
InChI Key: SULTWMKFPLVGLR-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-3,4-dihydroisoquinoline is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline The presence of a nitrophenyl group at the 1-position of the dihydroisoquinoline ring imparts unique chemical and physical properties to this compound

Preparation Methods

The synthesis of 1-(4-Nitrophenyl)-3,4-dihydroisoquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzaldehyde and isoquinoline derivatives.

    Condensation Reaction: The key step involves a condensation reaction between 4-nitrobenzaldehyde and an isoquinoline derivative in the presence of a suitable catalyst. This reaction forms the intermediate compound.

    Reduction: The intermediate compound undergoes reduction to yield this compound. Common reducing agents used in this step include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

1-(4-Nitrophenyl)-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro-substituted isoquinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the nitro group can lead to the formation of amino-substituted isoquinoline derivatives. This reaction is typically carried out using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups. Common reagents for substitution reactions include halogens and sulfonyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Nitrophenyl)-3,4-dihydroisoquinoline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development.

    Industry: The compound is used in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes or disruption of cellular processes, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Nitrophenyl)-3,4-dihydroisoquinoline can be compared with other similar compounds, such as:

    4-Nitrophenyl Isoquinoline: This compound lacks the dihydro moiety and has different chemical and physical properties.

    1-(4-Aminophenyl)-3,4-dihydroisoquinoline: This compound has an amino group instead of a nitro group, leading to different reactivity and biological activities.

    1-(4-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline: This compound has an additional hydrogen atom, making it a tetrahydro derivative with distinct properties.

Properties

CAS No.

62333-69-1

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

1-(4-nitrophenyl)-3,4-dihydroisoquinoline

InChI

InChI=1S/C15H12N2O2/c18-17(19)13-7-5-12(6-8-13)15-14-4-2-1-3-11(14)9-10-16-15/h1-8H,9-10H2

InChI Key

SULTWMKFPLVGLR-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(C2=CC=CC=C21)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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